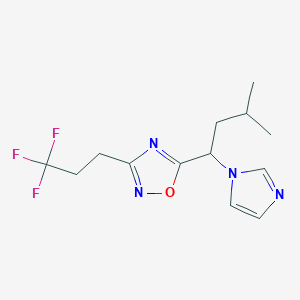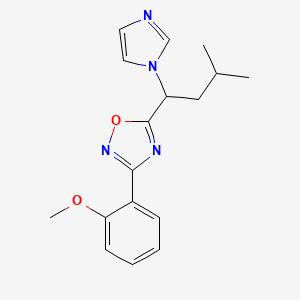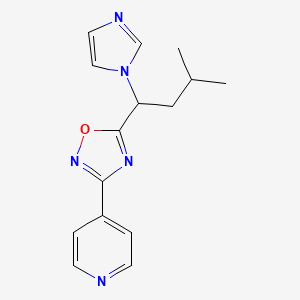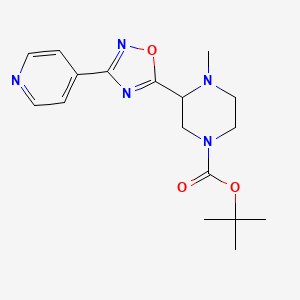![molecular formula C18H23N3O2 B6983237 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol](/img/structure/B6983237.png)
3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol is a complex organic compound that features a unique combination of a piperidine ring, a phenyl group, an oxadiazole ring, and a cyclobutanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:
Formation of the Piperidin-1-ylmethyl Phenyl Intermediate: This step involves the reaction of piperidine with benzyl chloride to form the piperidin-1-ylmethyl phenyl intermediate.
Cyclobutanol Formation: The cyclobutanol moiety is introduced through a cyclization reaction involving a suitable precursor, such as a cyclobutanone derivative.
Oxadiazole Ring Formation: The final step involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole: Lacks the cyclobutanol moiety, which may affect its biological activity and chemical properties.
3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring, which can lead to different reactivity and interactions with biological targets.
3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-triazole: Features a triazole ring, which may confer different pharmacological properties.
Uniqueness
The presence of the cyclobutanol moiety in 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity, stability, and interactions with biological targets, making it a unique compound with potential for diverse applications.
Propiedades
IUPAC Name |
3-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-16-10-15(11-16)18-19-17(20-23-18)14-6-4-5-13(9-14)12-21-7-2-1-3-8-21/h4-6,9,15-16,22H,1-3,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVFPRAFWAZQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C3=NOC(=N3)C4CC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[[5-(2-methylidenecyclopropyl)-1,2,4-oxadiazol-3-yl]methoxy]benzoate](/img/structure/B6983157.png)
![3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983164.png)

![2-[5-(1-imidazol-1-yl-3-methylbutyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B6983177.png)

![1-[4-[5-(2-chloro-3-methylimidazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-N,N-dimethylmethanamine](/img/structure/B6983179.png)

![1-Methyl-5-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]imidazolidin-2-one](/img/structure/B6983193.png)
![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6983201.png)
![(1R)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6983208.png)
![3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol](/img/structure/B6983223.png)
![3-[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol](/img/structure/B6983227.png)
![3-[3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol](/img/structure/B6983228.png)

